Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate
Overview
Description
Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate is a chemical compound known for its significant role in pharmaceutical research and development. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is often used as a reference standard in pharmaceutical testing and is related to the antiparasitic drug mebendazole .
Mechanism of Action
Target of Action
The primary targets of this compound are parasitic worms, including giardia, roundworms, hookworms, whipworms, the Taenia genus of tapeworms, pinworms, aelurostrongylus, paragonimiasis, strongyles, and Strongyloides . These organisms cause a variety of parasitic infections, and the compound acts as an anthelmintic, eliminating these parasites from the host organism .
Mode of Action
This disrupts the cytoskeleton of the parasite, impairing nutrient uptake and causing its eventual death .
Biochemical Pathways
The compound affects the biochemical pathways related to the formation and function of microtubules within the cells of the parasites . By inhibiting the polymerization of beta-tubulin, it disrupts the normal functioning of these pathways, leading to the death of the parasite .
Pharmacokinetics
It is known that benzimidazole carbamates are generally poorly absorbed in the gastrointestinal tract . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the compound’s action is the elimination of parasitic worms from the host organism . This leads to the resolution of the symptoms associated with the parasitic infection .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and absorption . Additionally, the presence of food in the stomach can influence the absorption of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate typically involves the reaction of 5-benzoyl-1H-benzimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions, such as temperature and pressure, are optimized to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the ethyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole amines .
Scientific Research Applications
Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: The compound is studied for its potential biological activities, including antiparasitic and antimicrobial properties.
Medicine: It serves as a model compound in the development of new therapeutic agents, particularly in the treatment of parasitic infections.
Industry: The compound is used in the quality control of pharmaceutical products to ensure the purity and potency of active ingredients
Comparison with Similar Compounds
Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate is unique due to its specific structure and biological activity. Similar compounds include:
Mebendazole: An antiparasitic drug with a similar benzimidazole structure.
Albendazole: Another benzimidazole derivative used to treat parasitic infections.
Thiabendazole: Known for its antifungal and antiparasitic properties.
Fenbendazole: Used in veterinary medicine for its antiparasitic effects
These compounds share the benzimidazole core structure but differ in their substituents and specific applications, highlighting the uniqueness of this compound in terms of its chemical properties and biological activities.
Properties
IUPAC Name |
ethyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-23-17(22)20-16-18-13-9-8-12(10-14(13)19-16)15(21)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,18,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAOSHOZUSWEMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185354 | |
Record name | Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31430-19-0 | |
Record name | Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031430190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL (5-BENZOYL-1H-BENZIMIDAZOL-2-YL)CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A8Z137Y72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.